1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
CAS No.: 867034-96-6
Cat. No.: VC3046768
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde - 867034-96-6](/images/structure/VC3046768.png)
Specification
CAS No. | 867034-96-6 |
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Molecular Formula | C8H6N2O |
Molecular Weight | 146.15 g/mol |
IUPAC Name | 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-5,10H |
Standard InChI Key | NIGOYOCBOWKYSW-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1C=C(N2)C=O |
Canonical SMILES | C1=CN=CC2=C1C=C(N2)C=O |
Introduction
Chemical Structure and Properties
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde consists of a bicyclic system with fused pyrrole and pyridine rings, characterized by the presence of an aldehyde group at the 2-position. This structural arrangement contributes to its distinct chemical behavior and reactivity profiles.
Basic Identification Data
Parameter | Value |
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CAS Number | 867034-96-6 |
Molecular Formula | C₈H₆N₂O |
Molecular Weight | 146.146 g/mol |
InChI | InChI=1/C8H6N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-5,10H |
Synonyms | 6-Azaindole-2-carboxyaldehyde, 6-Azaindole-2-carbaldehyde, 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde |
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical characteristics that influence its behavior in various reactions and applications.
Property | Value |
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Physical State | Solid at room temperature |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 383.2±22.0 °C at 760 mmHg |
Flash Point | 188.6±28.8 °C |
pKa | 12.71±0.40 (Predicted) |
LogP | -0.30 |
Exact Mass | 146.048019 |
PSA | 45.75000 |
These physical properties highlight the compound's stability at room temperature and its moderate polarity, which affects its solubility profile in various solvents .
Reactivity and Chemical Behavior
Functional Group Reactivity
The aldehyde functional group in 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is particularly reactive and can participate in numerous chemical transformations:
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Condensation reactions with amines to form imines
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Oxidation to carboxylic acid derivatives
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Reduction to alcohols
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Aldol condensations
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Wittig and related reactions to form olefins
The nitrogen atoms in the ring structure enhance the compound's potential for coordination with metal ions, making it relevant in coordination chemistry and materials science .
Structural Features
The bicyclic system with two nitrogen atoms provides multiple sites for hydrogen bonding interactions, influencing its behavior in biological systems and chemical reactions. The pyrrole NH group can act as a hydrogen bond donor, while the pyridine nitrogen and the aldehyde oxygen can function as hydrogen bond acceptors .
Applications
Pharmaceutical Research
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde serves as a valuable intermediate in pharmaceutical development due to its potential biological activity and structural features:
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It provides a scaffold for developing compounds with potential therapeutic properties
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Its nitrogen-containing heterocyclic structure is common in many bioactive molecules
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The aldehyde group offers a versatile handle for further functionalization and derivatization
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Related pyrrolopyridine structures have shown promising activities in various biological assays
Organic Synthesis
As a building block in organic synthesis, this compound facilitates the creation of more complex molecules:
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The aldehyde functionality enables various condensation reactions
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The heterocyclic core can be modified to create libraries of structurally diverse compounds
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It serves as a precursor for compounds with applications in materials science and coordination chemistry
Materials Science
The compound's ability to participate in π-π stacking interactions and hydrogen bonding influences its potential applications in materials science:
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Development of advanced polymeric materials
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Creation of coordination complexes with unique properties
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Potential applications in sensors and other functional materials
Classification | Details |
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Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Pictograms | Exclamation Mark (GHS07) |
Parameter | Details |
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Typical Purity | 95-97% |
Available Quantities | From 250 mg to 25 g |
Price Range | €29.00 to €1,527.00 depending on quantity and purity |
Estimated Delivery Times | Typically 2-3 weeks |
The compound is often supplied under inert gas to maintain its stability during storage and transport .
Related Compounds and Structural Analogs
Structural Isomers
Several structural isomers of the target compound exist, with varying arrangements of the pyrrole and pyridine rings:
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1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS: 394223-03-1)
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1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS: 630395-95-8)
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1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS: 17288-52-7)
These structural variations can significantly impact the chemical reactivity and biological properties of these compounds .
Functional Derivatives
Various functional derivatives have been developed based on the core structure:
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7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS: 1190321-14-2)
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5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
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5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
These derivatives offer modified properties and expanded applications in pharmaceutical research and material science .
Research Applications
Drug Discovery
Pyrrolopyridine derivatives have shown promising activities in pharmaceutical research:
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Compounds with related structures have been explored as fibroblast growth factor receptor (FGFR) inhibitors for potential cancer therapy
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Some derivatives have demonstrated activity against specific enzymes or receptors involved in disease processes
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The core structure provides a valuable scaffold for developing compounds with targeted biological activities
Synthetic Methodology Development
The reactivity of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has contributed to the development of:
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